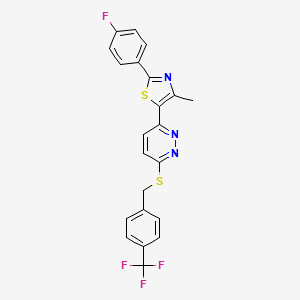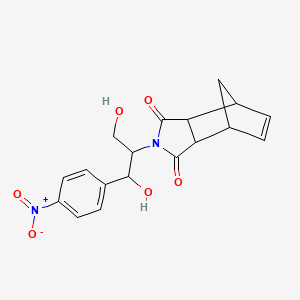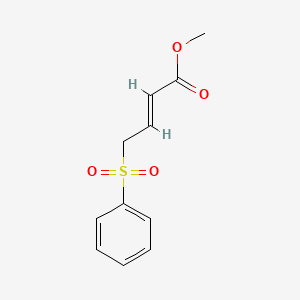![molecular formula C23H17N3O3S B2549621 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 710287-22-2](/img/structure/B2549621.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring and a phenylquinazoline moiety, connected via a thioether linkage to an acetamide group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.
Synthesis of the Phenylquinazoline Moiety: This can be achieved by reacting anthranilic acid with benzaldehyde derivatives under acidic conditions.
Thioether Linkage Formation: The benzodioxole and phenylquinazoline intermediates can be linked via a thioether bond using thiol reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE: shares structural similarities with other acetamides and benzodioxole derivatives.
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Benzodioxole Compounds: Such as piperonyl butoxide, used as a pesticide synergist.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-25-18-9-5-4-8-17(18)22(26-23)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHVIHYVIEMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-3-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2549546.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)



![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2549555.png)

![ethyl 5-{N'-[(1Z)-(4-bromophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2549558.png)


